molecular formula C16H15N5O2 B5599779 5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

Cat. No.: B5599779
M. Wt: 309.32 g/mol
InChI Key: DJRIHWBBVDEWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

The synthesis of 5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one typically involves the reaction of 5-amino-1-phenyl-1H-pyrazol-3-one with diazonium salts derived from 3-methoxyaniline. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other azo dyes such as 4-[(4-nitrophenyl)diazenyl]aniline and 4-[(2-hydroxyphenyl)diazenyl]benzenesulfonic acid. Compared to these compounds, 5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-13-9-5-6-11(10-13)18-19-14-15(17)20-21(16(14)22)12-7-3-2-4-8-12/h2-10,20H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRIHWBBVDEWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.